molecular formula C20H25NO B1668301 Carazostatin CAS No. 126168-32-9

Carazostatin

Cat. No. B1668301
M. Wt: 295.4 g/mol
InChI Key: ADLBIVFEKWBVKQ-UHFFFAOYSA-N
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Description

Carazostatin, also known as DC118, is an antioxidant that can be isolated from Streptomycs chromofuscus . It exhibits strong inhibitory activity against free radical-induced lipid peroxidation and shows stronger antioxidant activity in liposomal membranes than α-tocopherol (VE) .


Synthesis Analysis

Carazostatin is a carbazole derivative . The synthesis of carbazole derivatives has been studied extensively. A key step in the synthesis of carbazole derivatives is the regiospecific Diels–Alder reaction of the indolopyrone with ethyl trimethylsilylpropynoate . The biotransformation system contains the thiamine-diphosphate (ThDP)-dependent enzyme NzsH, the FabH-like 3-ketoacyl-ACP synthase NzsJ, and the aromatase/cyclase NzsI .


Molecular Structure Analysis

Carazostatin has a molecular weight of 295.42 and a chemical formula of C20H25NO . The structure consists of a tricyclic nucleus with two benzene rings (rings A and C) fused with a pyrrole ring (ring B) .


Chemical Reactions Analysis

The formation of the A ring of the bacterial neocarazostatin A carbazole metabolite involves two unusual aromatic polyketide proteins . This suggests how new enzymatic activities can be recruited to specific pathways to expand biosynthetic capacities .


Physical And Chemical Properties Analysis

Carazostatin has a melting point of 159-160 °C . It is a pale yellow solid . Electrochemical studies on carazostatin and some of its derivatives show it to be more easily oxidized than butylated hydroxytoluene (BHT) .

Scientific Research Applications

Free Radical Scavenging Activities

Carazostatin, isolated from Streptomyces chromofuscus, demonstrates potent inhibitory activity against lipid peroxidation in rat brain homogenate in vitro. It shows strong free radical scavenging activities, suggesting its potential in protecting tissues from peroxidative damage caused by free radicals (Kato, Kawasaki, Urata, & Mochizuki, 1993).

Synthesis and Electrochemical Properties

Carazostatin's synthesis process, starting from indol-3-ylacetic acid, has been described, with a key step being the regiospecific Diels–Alder reaction. Its electrochemical studies show it to be more easily oxidized than butylated hydroxytoluene (BHT), a commonly used antioxidant (Jackson, Moody, & Mortimer, 1991).

Antioxidant Activities in Different Media

α-Tocopherol and carazostatin act as potent antioxidants against lipid peroxidation. While α-tocopherol is more active in homogeneous solution, carazostatin exhibits stronger antioxidant activity in liposomal membranes. This reversal in relative antioxidant activity by the change in reaction media underlines the importance of the microenvironment in determining antioxidant activity (Iwatsuki, Niki, Kato, & Nishikori, 1992).

Comprehensive Antioxidant Activity Evaluation

The antioxidant activities of 3-oxygenated and 3,4-dioxygenated carbazole alkaloids and related carbazoles, including carazostatin, were evaluated in various assay systems. These compounds could serve as useful clues for designing and developing novel antioxidants (Hieda et al., 2014).

Potential in Alleviating Tissue Damage

Carazostatin is highlighted for its potential in alleviating tissue damage due to the action of superoxide radicals and subsequent peroxidative disintegration of cell membranes. It is suggested to be more effective than butylated hydroxytoluene as an antioxidant (Chakraborty, 1993)

Future Directions

Carazostatin belongs to a group of simple carbazole alkaloids (CAs) with aliphatic side chains . Future research should focus on isolating new cyanobacterial strains producing high-value products and genetically modifying existing strains to ensure maximum production of the desired products . Metagenomic libraries should be constructed to discover new functional genes that are involved in the biosynthesis of biotechnologically relevant compounds .

properties

IUPAC Name

1-heptyl-2-methyl-9H-carbazol-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO/c1-3-4-5-6-7-10-15-14(2)19(22)13-17-16-11-8-9-12-18(16)21-20(15)17/h8-9,11-13,21-22H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLBIVFEKWBVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C2C(=CC(=C1C)O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155094
Record name Carazostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carazostatin

CAS RN

126168-32-9
Record name Carazostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126168329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carazostatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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